![molecular formula C21H21ClN2 B3480545 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine CAS No. 1047-37-6](/img/structure/B3480545.png)
1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine
Overview
Description
1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine, also known as CNMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in scientific research as well as in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and pain perception. By binding to this receptor, 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine may modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects. It has also been shown to decrease the release of norepinephrine, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine is its high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety, depression, and pain. However, one of the limitations of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine is its potential toxicity, which may limit its use in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are a number of future directions for the study of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of more selective and potent analogs of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine that may have improved efficacy and reduced toxicity. Another potential direction is the study of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine in combination with other drugs, such as SSRIs or opioids, to determine their potential synergistic effects. Additionally, more research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine and its potential applications in the treatment of anxiety, depression, and pain.
In conclusion, 1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research and in the pharmaceutical industry. Its high affinity for the serotonin 5-HT1A receptor makes it a potential candidate for the treatment of anxiety, depression, and pain. However, more research is needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
1-(4-chlorophenyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which makes it a potential candidate for the treatment of anxiety and depression. It has also been studied for its potential use as a selective serotonin reuptake inhibitor (SSRI) and as an analgesic.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2/c22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMLGWZGJOFCOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146659 | |
Record name | Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1047-37-6 | |
Record name | Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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